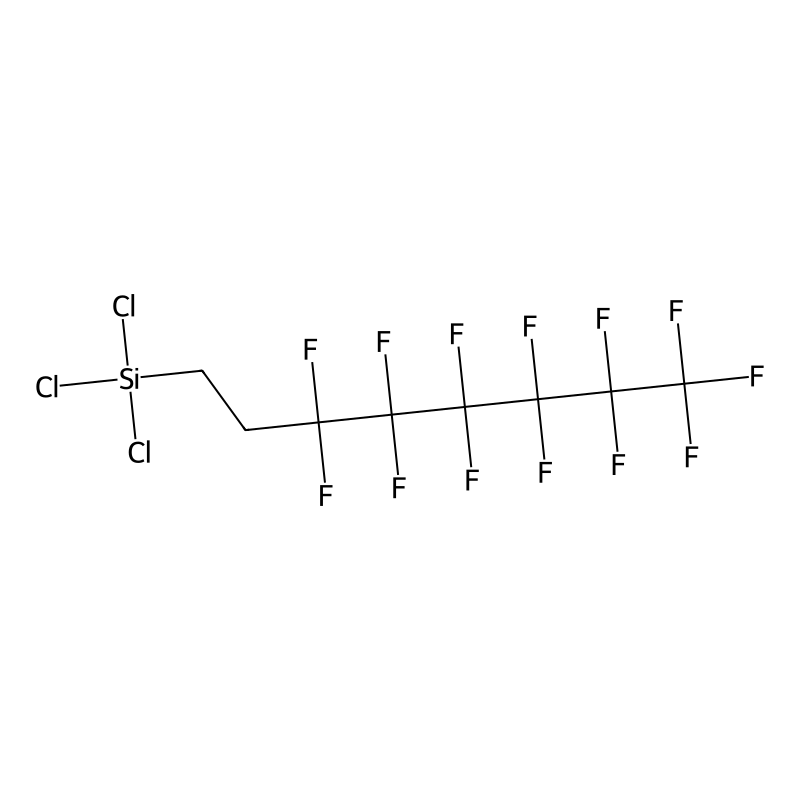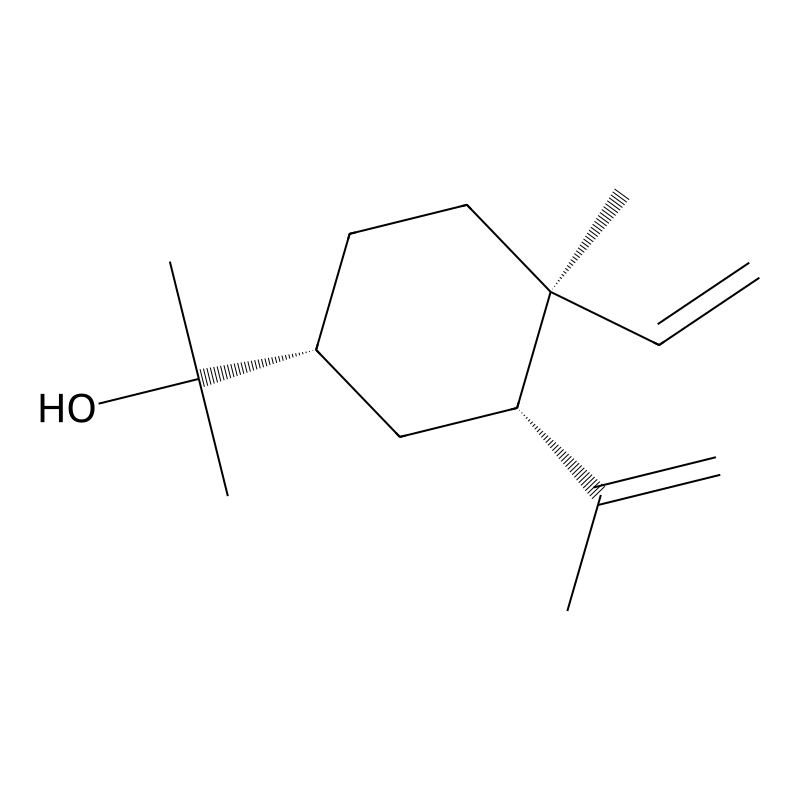1h,1h,2h,2h-Perfluorooctyltrichlorosilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane, also known as 1H,1H,2H,2H-perfluorooctyltrichlorosilane, is a synthetic chemical not readily found in nature. Research efforts have focused on developing efficient and scalable methods for its synthesis. Studies have explored various approaches, including:
- Hydrosilylation: This method involves the reaction of a silicon-hydrogen bond with an unsaturated carbon-carbon bond. Researchers have investigated the use of different hydrosilylation reagents and reaction conditions to optimize the yield and purity of the desired product.
- Free radical chlorination: This approach involves the controlled chlorination of a perfluorinated alkyl chain, followed by the attachment of the trichlorosilyl group. Studies have aimed to improve the selectivity and control of the chlorination process to minimize the formation of undesired byproducts [].
Potential Applications:
Research suggests that Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane possesses properties that may be valuable in various scientific fields:
- Surface modification: Due to its unique combination of hydrophobic (water-repelling) and fluorinated groups, the compound has been explored for modifying surfaces to impart water and oil repellency. This could have applications in areas like self-cleaning materials, anti-fouling coatings, and microfluidics [].
- Organic synthesis: The trichlorosilane functionality can react with various organic molecules to form new chemical bonds. Researchers have investigated its use as a coupling agent or linker in the synthesis of complex organic molecules.
Current Research:
While initial research explored the potential of Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane in various applications, further studies are needed to fully understand its feasibility and potential risks. Current research focuses on:
- Evaluation of long-term stability and potential environmental impact: As a synthetic compound, understanding its degradation pathways and potential environmental impact is crucial for responsible development and application.
- Exploration of alternative and more sustainable synthesis methods: Developing greener and more sustainable methods for its production is important to minimize environmental footprint and resource consumption.
1H,1H,2H,2H-Perfluorooctyltrichlorosilane is a specialized organosilicon compound with the molecular formula C8H4Cl3F13Si and a CAS number of 78560-45-9. This compound appears as a colorless to nearly colorless liquid with a density of approximately 1.3 g/mL at 25 °C. It has a boiling point of 192 °C and exhibits low solubility in water (580 µg/L at 20 °C) but is miscible with various organic solvents such as tetrahydrofuran and toluene . The compound is known for its ability to form self-assembled monolayers on surfaces, imparting properties such as superhydrophobicity and anti-fouling characteristics.
PFOTS is classified as a corrosive and skin irritant []. It can cause severe skin burns and eye damage upon contact.
Toxicity
Studies suggest potential health risks associated with PFOTS exposure, including developmental effects, thyroid hormone disruption, and increased cholesterol levels. Due to these concerns, the Stockholm Convention on Persistent Organic Pollutants restricts the production and use of PFOTS [].
Environmental Persistence
PFOTS is highly persistent in the environment, meaning it can remain for decades without breaking down. This raises concerns about its potential for bioaccumulation in the food chain.
1H,1H,2H,2H-Perfluorooctyltrichlorosilane undergoes hydrolysis in the presence of moisture, reacting rapidly to form silanol groups. This reaction can lead to the formation of siloxane networks when used in silanization processes . The chemical structure allows it to react with various substrates, modifying their surface properties effectively.
The synthesis of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane typically involves the following steps:
- Starting Materials: 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctene is used as a precursor.
- Reaction Setup: The starting materials are placed in a three-necked glass flask under an inert nitrogen atmosphere.
- Catalyst Addition: A catalyst (such as platinum-based compounds) is added to facilitate the reaction.
- Chlorosilane Addition: Trichlorosilane is introduced dropwise at room temperature while stirring.
- Temperature Control: The reaction is exothermic; thus, careful temperature monitoring is essential.
- Purification: Post-reaction purification yields the desired product with a high yield (approximately 99%) .
1H,1H,2H,2H-Perfluorooctyltrichlorosilane has several notable applications:
- Silicon Wafer Modification: It is widely used in the silanization of silicon wafers for microelectronics.
- Surface Coating: Forms self-assembled monolayers that provide superhydrophobic surfaces.
- Biomedical Devices: Its anti-fouling properties make it suitable for applications in medical devices where biofilm prevention is critical .
Interaction studies involving 1H,1H,2H,2H-Perfluorooctyltrichlorosilane focus primarily on its surface modification capabilities and its behavior in aqueous environments. The compound's rapid hydrolysis indicates significant interactions with moisture and protic solvents. Studies have shown that surfaces treated with this compound exhibit reduced protein adsorption and bacterial adhesion due to its low surface energy and hydrophobic properties .
Several compounds share structural similarities with 1H,1H,2H,2H-Perfluorooctyltrichlorosilane. Here are some comparisons:
| Compound Name | Formula | Unique Features |
|---|---|---|
| 1H,1H,2H,2H-Perfluorodecyltrichlorosilane | C10H4Cl3F17Si | Longer carbon chain; potentially different hydrophobicity |
| Trichloro(3,3-difluoropropyl)silane | C6H11Cl3F2Si | Contains difluoro groups; different surface properties |
| Trichloro(1H-perfluorobutyl)silane | C6H4Cl3F9Si | Shorter perfluoro chain; varied applications |
The uniqueness of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane lies in its optimal balance between hydrophobicity and biocompatibility while maintaining effective surface modification capabilities across various substrates .
1H,1H,2H,2H-Perfluorooctyltrichlorosilane exists as a liquid at room temperature with a colorless to almost colorless clear appearance [1] [2] [3]. The compound maintains its liquid state over a wide temperature range, contributing to its practical utility in various applications. The clear, colorless nature of the liquid makes it suitable for optical applications where transparency is essential [1] [2].
Fundamental Physical Parameters
Melting and Boiling Points
The compound exhibits a melting point of -32°C [1] [2] [4] [5], indicating that it remains liquid under normal ambient conditions. This relatively low melting point is characteristic of fluorinated organic compounds and contributes to the compound's ease of handling and processing.
The boiling point is 192°C at 760 mmHg [1] [2] [4] [5], providing a substantial liquid range of approximately 224°C. This wide liquid range makes the compound suitable for applications requiring thermal stability over moderate temperature ranges. Some sources report slightly different boiling points under reduced pressure conditions, such as 84-85°C at 17 mmHg [6], which is consistent with the expected vapor pressure behavior of the compound.
Density (1.3 g/mL at 25°C)
The compound has a density of 1.3 g/mL at 25°C [1] [2] [5] [3], which is significantly higher than water due to the presence of fluorine atoms and chlorine atoms in the molecular structure. This density value is consistent across multiple literature sources and represents a specific gravity of 1.3 [1] [2] [4]. The relatively high density reflects the substantial molecular weight (481.54 g/mol) and the presence of heavy halogen atoms in the molecular structure.
Refractive Index (n20/D 1.352)
The refractive index at 20°C using the D-line of sodium is 1.352 [1] [2] [5] [3]. This value has been consistently reported across multiple sources and is determined under standardized conditions. The refractive index falls within the typical range for fluorinated organic compounds and provides important information for optical applications. Quality control specifications typically require this value to be within the range of 1.3500-1.3550 [7] [8], indicating tight control over the compound's purity and optical properties.
Spectroscopic Characteristics
The spectroscopic properties of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane have been extensively studied using various analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic absorption bands at 2900-3100 cm⁻¹ for C-H stretching vibrations, 1350-1450 cm⁻¹ for C-H bending vibrations, and 1100-1300 cm⁻¹ for C-F stretching vibrations [9] [10] [11]. The Si-C stretching vibrations appear in the 800-1000 cm⁻¹ region, while Si-Cl stretching vibrations are observed at 600-800 cm⁻¹ [9] [10] [11].
X-ray Photoelectron Spectroscopy (XPS) analysis shows fluorine 1s electron binding energy at 688 eV and chlorine 2p electron binding energy at 200 eV [9] [10]. These values are characteristic of the chemical environment of fluorine and chlorine atoms in the molecular structure.
Surface-enhanced Raman spectroscopy has been used to study the symmetric and antisymmetric CF₂ stretches, which are particularly important for understanding the conformational behavior of the fluorocarbon chain [12] [10]. The compound also shows an electronic absorption maximum at 590 nm in chloroform [13], which is relevant for optical applications.
Surface Tension and Viscosity Properties
While specific surface tension and viscosity values were not found in the available literature, the compound's behavior as a self-assembled monolayer (SAM) former indicates low surface energy characteristics [2] [3]. The compound is known to reduce surface energy when applied to various substrates, making it useful for creating hydrophobic and oleophobic surfaces [2] [3]. The anti-fouling properties and high wettability characteristics suggest that the compound has unique surface tension properties that facilitate its use in surface modification applications [2] [3].
Solubility Behavior in Various Solvents
1H,1H,2H,2H-Perfluorooctyltrichlorosilane demonstrates limited water solubility of 580 μg/L at 20°C [1] [2] [4], which is characteristic of fluorinated compounds. However, the compound is miscible with tetrahydrofuran (THF), tetrahydropyran, and toluene [1] [2] [14] [15], indicating good solubility in organic solvents.
The compound exhibits high hydrolytic sensitivity and reacts rapidly with moisture, water, and protic solvents [1] [2] [4]. This characteristic is important for handling and storage considerations, as the compound must be protected from moisture to prevent hydrolysis reactions. The LogP value of 2.7 at 20°C [1] [2] [4] indicates moderate lipophilicity, which is consistent with its fluorinated structure and organic solvent solubility.
Thermal Stability Parameters
The thermal stability of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane has been thoroughly investigated using various analytical techniques. Below 150°C (423 K), the compound maintains complete conformational order retention with no disruption of self-assembled monolayer (SAM) structure [12] [10].
In the temperature range of 150°C to 330°C (423-603 K), the compound exhibits partial conformational order retention with partial tilting-untilting of molecular chains [12] [10]. This intermediate temperature range results in thermal cycling reversibility under quasi-static heating conditions [12] [10].
Above 330°C (603 K), the compound undergoes complete irreversible degradation with complete SAM destruction [12] [10]. At these elevated temperatures, rapid decomposition occurs under flash pyrolysis conditions, leading to molecular fragmentation [12] [10].
The thermal stability has been characterized using grazing-angle FTIR spectroscopy, Fourier transform Raman spectroscopy, X-ray photoelectron spectroscopy (XPS), and contact angle measurements [12] [10]. These studies reveal that the compound undergoes gradual loss of CF₂ groups during continuous heating at 1 K/s, with progressive fluorocarbon loss being monitored by surface-enhanced Raman spectroscopy [12] [10].
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (35.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








